molecular formula C15H12Cl2O2 B14412969 1-(5-Chloro-2-methylphenyl)-2-(4-chlorophenoxy)ethan-1-one CAS No. 86413-74-3

1-(5-Chloro-2-methylphenyl)-2-(4-chlorophenoxy)ethan-1-one

Cat. No.: B14412969
CAS No.: 86413-74-3
M. Wt: 295.2 g/mol
InChI Key: SINNGQLHUMETQS-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)-2-(4-chlorophenoxy)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. The compound’s structure includes two chlorinated phenyl rings connected by an ethanone bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methylphenyl)-2-(4-chlorophenoxy)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methylphenol and 4-chlorophenol.

    Formation of Ether Linkage: The phenols are reacted with an appropriate alkylating agent, such as ethyl chloroacetate, under basic conditions to form the ether linkage.

    Ketone Formation: The intermediate product is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride to introduce the ethanone group.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methylphenyl)-2-(4-chlorophenoxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May be studied for its biological activity and potential as a pharmaceutical agent.

    Medicine: Could be investigated for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(5-Chloro-2-methylphenyl)-2-(4-chlorophenoxy)ethan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-(4-chlorophenoxy)ethan-1-one: Similar structure but lacks the methyl group.

    1-(5-Chloro-2-methylphenyl)-2-phenoxyethan-1-one: Similar structure but lacks the chlorine atom on the second phenyl ring.

Uniqueness

1-(5-Chloro-2-methylphenyl)-2-(4-chlorophenoxy)ethan-1-one is unique due to the presence of both chlorine and methyl groups on the aromatic rings, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

86413-74-3

Molecular Formula

C15H12Cl2O2

Molecular Weight

295.2 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-2-(4-chlorophenoxy)ethanone

InChI

InChI=1S/C15H12Cl2O2/c1-10-2-3-12(17)8-14(10)15(18)9-19-13-6-4-11(16)5-7-13/h2-8H,9H2,1H3

InChI Key

SINNGQLHUMETQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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